molecular formula C10H15ClF3NO2 B1484106 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one CAS No. 2098042-40-9

2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1484106
CAS No.: 2098042-40-9
M. Wt: 273.68 g/mol
InChI Key: YNKVQSLEYGQNDP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not well-documented in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 5-Methoxylated 3-Pyrrolin-2-ones : This compound is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in preparing agrochemicals or medicinal compounds. The synthesis involves the reaction of N-substituted pyrrolidinones with alkaline methoxide in methanol (Ghelfi et al., 2003).

  • Synthesis of 1-Substituted Pyrrolidin-2-One and Pyrrolidine Derivatives : These derivatives show promising antiarrhythmic and antihypertensive effects. They are synthesized from pyrrolidin-2-one derivatives and tested for their pharmacological properties (Malawska et al., 2002).

  • Lithium Salt with Polymeric Structure : In the synthesis of lithium salts possessing a novel polymeric structure, this compound plays a key role. The reaction involves metalation of substituted dihydroborinine isomers (Zheng and Herberich, 2001).

  • Palladium(II) Complexes as Catalysts : Palladium(II) complexes derived from pyrrolidine analogs are used as catalysts for methoxycarbonylation of olefins. This application highlights the compound's role in catalysis and organic synthesis (Zulu et al., 2020).

Applications in Organic Synthesis and Medicinal Chemistry

  • Synthesis of Optically Active Triamines : Triamines derived from pyrrolidine are synthesized for use in coordination chemistry and potential medicinal applications. Their equilibrium behavior in solution and complex formation with CuII is of particular interest (Bernauer et al., 1993).

  • Unusual Access to 5-Methoxy or 5,5-Dimethoxy-4-Methyl-3-Pyrrolin-2-Ones : This compound facilitates the production of pyrrolin-2-ones, which are important in various chemical syntheses (Bellesia et al., 2001).

  • Enantioselective Fluorodehydroxylation Reactions : Used in the synthesis of homochiral aminofluorosulphuranes, this compound aids in enantioselective fluorodehydroxylation, a significant process in chiral chemistry (Hann and Sampson, 1989).

  • Palladium(II) and Mercury(II) Complex Synthesis : It is involved in the synthesis of hybrid ligands having pyrrolidine ring, which are then used to create complexes with palladium(II) and mercury(II). These complexes are studied for their structural and chemical properties (Singh et al., 2003).

  • Conversion to 2-(Bromomethyl)pyrrolidines : The compound is used in reactions that convert methoxypiperidines to bromomethylpyrrolidines, showcasing its role in ring contraction and synthesis of novel structures (Tehrani et al., 2000).

  • X-ray and Spectroscopic Analysis : Its derivatives are analyzed using X-ray and spectroscopic techniques to understand their structural and optical properties, which are essential in the development of new materials (Jukić et al., 2010).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

The future directions for research on this compound are not well-documented in the available literature .

Biochemical Analysis

Biochemical Properties

2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in various physiological processes . The nature of these interactions typically involves inhibition of enzyme activity, which can be useful in studying enzyme function and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of carbonic anhydrase enzymes, leading to changes in cellular pH regulation and ion transport . These effects can have downstream impacts on cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, where it can inhibit or activate enzyme activity. For example, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, thereby blocking its catalytic function . This inhibition can lead to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity, which may have lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal physiological processes . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing harmful side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and the levels of various metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Studying these processes helps in understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

2-chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO2/c1-7(11)8(16)15-4-3-9(5-15,6-17-2)10(12,13)14/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKVQSLEYGQNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)(COC)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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